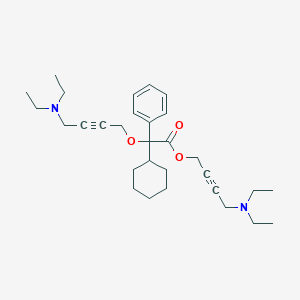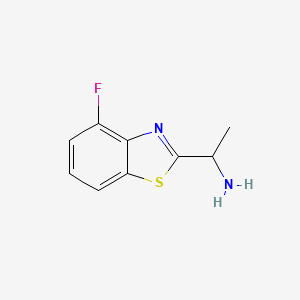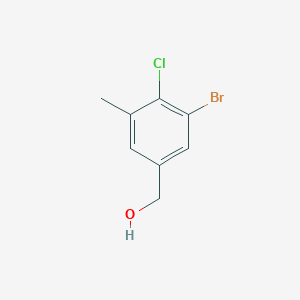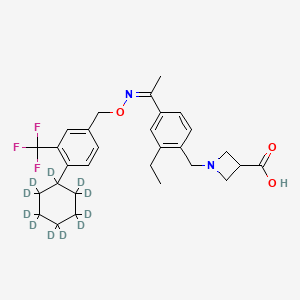
Siponimod-D11
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Siponimod-D11 is a deuterated form of Siponimod, a selective sphingosine 1-phosphate receptor modulator. Siponimod is primarily used in the treatment of multiple sclerosis, particularly secondary progressive multiple sclerosis. The deuterated version, this compound, is used in research to study the pharmacokinetics and metabolic pathways of Siponimod.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Siponimod-D11 involves the incorporation of deuterium atoms into the Siponimod molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common method involves the use of deuterated dichloromethane (DCM) in the preparation of electrospun fibers containing Siponimod . The electrospinning conditions are optimized to produce a microfibrous, poly(lactic-co-glycolic acid) (PLGA) matte that is cut and rolled into the desired implant size.
Industrial Production Methods
Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the preparation of crystalline polymorphic forms of Siponimod base, Siponimod hemifumarate, and other salts . The production process ensures the uniform distribution of Siponimod within the electrospun fibers, resulting in a stable, amorphous solid dispersion.
化学反应分析
Types of Reactions
Siponimod-D11 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include various derivatives of Siponimod, which are used to study its pharmacological properties and potential therapeutic applications.
科学研究应用
Siponimod-D11 has a wide range of scientific research applications, including:
Chemistry: Used to study the chemical properties and reactions of Siponimod.
Medicine: Used in the development of treatments for multiple sclerosis and other autoimmune disorders.
Industry: Used in the production of pharmaceutical formulations and drug delivery systems.
作用机制
Siponimod-D11 exerts its effects by selectively binding to sphingosine 1-phosphate receptor subtypes 1 and 5 . This binding prevents the egress of lymphocytes from lymph nodes, thereby reducing their migration to the central nervous system. This mechanism helps to reduce inflammation and neurodegeneration in multiple sclerosis . Additionally, this compound can cross the blood-brain barrier and exert direct effects on neural cells, promoting neuroprotection and remyelination .
相似化合物的比较
Similar Compounds
Fingolimod: Another sphingosine 1-phosphate receptor modulator used in the treatment of multiple sclerosis.
Uniqueness
Siponimod-D11 is unique due to its deuterated nature, which allows for more detailed pharmacokinetic and metabolic studies. This uniqueness provides valuable insights into the drug’s behavior in the body and its potential therapeutic applications.
属性
分子式 |
C29H35F3N2O3 |
|---|---|
分子量 |
527.7 g/mol |
IUPAC 名称 |
1-[[2-ethyl-4-[(Z)-C-methyl-N-[[3-(trifluoromethyl)-4-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)phenyl]methoxy]carbonimidoyl]phenyl]methyl]azetidine-3-carboxylic acid |
InChI |
InChI=1S/C29H35F3N2O3/c1-3-21-14-23(10-11-24(21)15-34-16-25(17-34)28(35)36)19(2)33-37-18-20-9-12-26(22-7-5-4-6-8-22)27(13-20)29(30,31)32/h9-14,22,25H,3-8,15-18H2,1-2H3,(H,35,36)/b33-19-/i4D2,5D2,6D2,7D2,8D2,22D |
InChI 键 |
KIHYPELVXPAIDH-NEBXIGIDSA-N |
手性 SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C2=C(C=C(C=C2)CO/N=C(/C)\C3=CC(=C(C=C3)CN4CC(C4)C(=O)O)CC)C(F)(F)F)([2H])[2H])([2H])[2H])[2H] |
规范 SMILES |
CCC1=C(C=CC(=C1)C(=NOCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)C)CN4CC(C4)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R)-4-amino-N-[(1S,4R)-5-amino-2-[(2R,5R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,5R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B13838752.png)
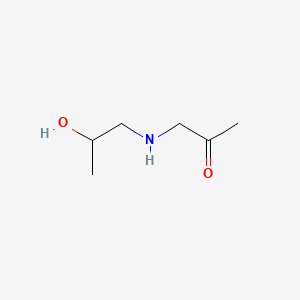
![N-[4-[[(2-Amino-1,4-dihydro-4-oxo-6-pteridinyl)carbonyl]amino]benzoyl]-L-glutamic Acid](/img/structure/B13838764.png)
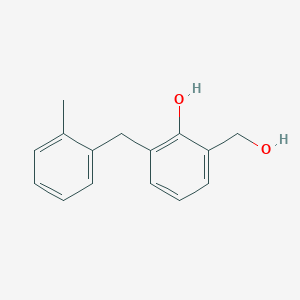

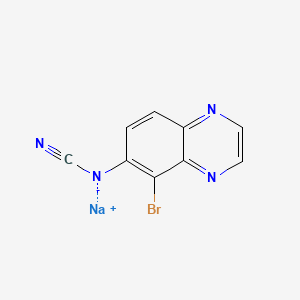

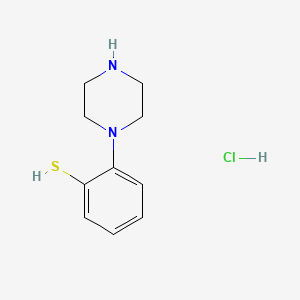

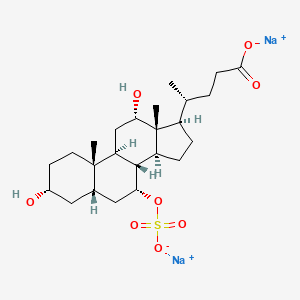
![1,3-Bis[tri(propan-2-yl)silyloxy]propan-2-yloxy-tri(propan-2-yl)silane](/img/structure/B13838807.png)
